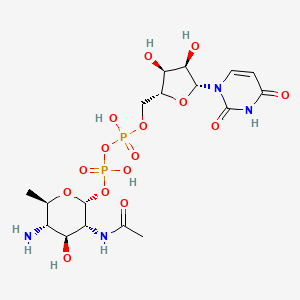
UDP-alpha-D-glucuronate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-alpha-D-glucuronate(3-) is a nucleotide-sugar oxoanion that is a trianion arising from deprotonation of the carboxy and diphosphate OH groups of UDP-alpha-D-glucuronic acid; major species at pH 7.3. It has a role as a human metabolite. It is a nucleotide-sugar oxoanion and a carbohydrate acid derivative anion. It is a conjugate base of an UDP-alpha-D-glucuronic acid.
Scientific Research Applications
1. Role in Pathogenic Bacteria
UDP-glucuronic acid is essential in the construction of an antiphagocytic capsule in many pathogenic bacteria, a critical component for their virulence. The enzyme UDP-glucose dehydrogenase plays a pivotal role in catalyzing the oxidation of UDP-glucose to provide a source of UDP-glucuronic acid (Campbell et al., 1997).
2. Involvement in Flavonoid Biosynthesis
UDP-glucuronate: baicalein 7-O-glucuronosyltransferase, an enzyme purified from Scutellaria baicalensis Georgi cell cultures, specifically uses UDP-glucuronic acid to transfer glucuronic acid to flavonoids. This process is vital for the biosynthesis of certain flavonoids in plants (Nagashima et al., 2000).
3. Conversion to UDP-D-xylose in Plants
UDP-D-glucuronate carboxy-lyase in pea seedlings converts UDP-D-glucuronate to UDP-D-xylose, a process crucial for plant cell wall formation and growth (Kobayashi et al., 2002).
4. Role in Proteoglycan Synthesis
UDP-glucuronate decarboxylase catalyzes the formation of UDP-xylose from UDP-glucuronate, which is a key step in glycosaminoglycan biosynthesis on proteoglycan core proteins. This process is essential for proteoglycan synthesis (Moriarity et al., 2002).
5. Formation of UDP-D-xylose in Barley
Barley UDP-D-glucuronate decarboxylase genes (HvUXS1 to HvUXS4) are instrumental in converting UDP-D-glucuronate to UDP-D-xylose, a crucial step in heteroxylan and xyloglucan biosynthesis for cell wall formation (Zhang et al., 2005).
6. Involvement in Hepatic Metabolism
In human liver, the rate of glucose entry into hepatic uridine diphosphoglucose by the direct pathway involves UDP-glucuronate, indicating its importance in hepatic metabolism and glucose cycling (Hellerstein et al., 1995).
properties
Product Name |
UDP-alpha-D-glucuronate(3-) |
|---|---|
Molecular Formula |
C15H19N2O18P2-3 |
Molecular Weight |
577.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 |
InChI Key |
HDYANYHVCAPMJV-LXQIFKJMSA-K |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4R,5R)-4-carbamoyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1263919.png)
![(15R)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263920.png)
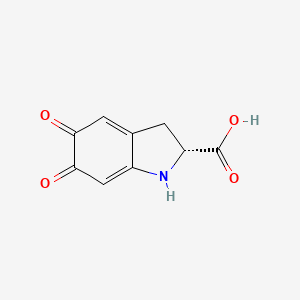
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)
![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)


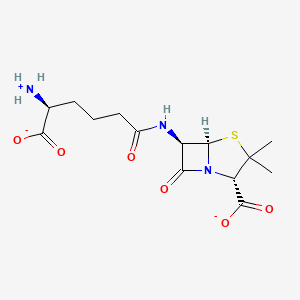
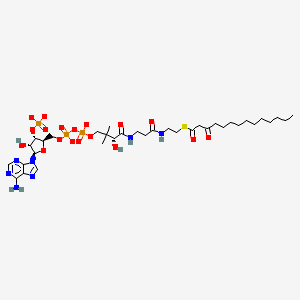

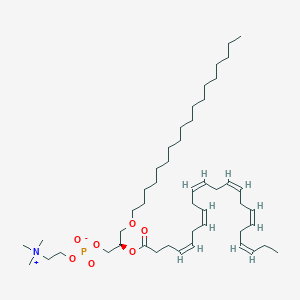
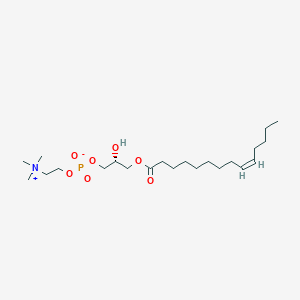
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
